molecular formula C13H14N2O3S2 B2566159 N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286703-49-8

N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2566159
CAS No.: 1286703-49-8
M. Wt: 310.39
InChI Key: QHNSYHJGFXROBU-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a structurally complex molecule featuring three distinct moieties:

  • Thiophene-2-carbonyl: A sulfur-containing aromatic heterocycle (thiophene) substituted with a ketone group at the 2-position.
  • 2-oxothiolan-3-yl: A five-membered sulfur-containing ring (thiolane) with a ketone at the 2-position, contributing to polar interactions and conformational rigidity.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11(14-9-3-5-20-13(9)18)8-6-15(7-8)12(17)10-2-1-4-19-10/h1-2,4,8-9H,3,5-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSYHJGFXROBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is an organic compound characterized by its unique structural features, which include a thiophene ring and an azetidine moiety. This compound is part of a class of heterocyclic compounds that exhibit significant biological activities due to their diverse functional groups. The presence of the thiophene ring, known for its electron-rich properties, enhances the compound's potential for various biological interactions.

Structural Characteristics

The compound can be described by the following structural formula:

N 2 oxothiolan 3 yl 1 thiophene 2 carbonyl azetidine 3 carboxamide\text{N 2 oxothiolan 3 yl 1 thiophene 2 carbonyl azetidine 3 carboxamide}

This structure includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Thiophene ring : A five-membered ring containing sulfur, contributing to the compound's electron density.
  • Oxothiolan moiety : A sulfur-containing cyclic structure that may influence biological activity.

Biological Activities

Research indicates that compounds containing thiophene and azetidine frameworks exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell function.
  • Antifungal Properties : Similar compounds have shown promise in inhibiting fungal growth, suggesting potential applications in treating fungal infections.
  • Anticancer Effects : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound could interact with key enzymes involved in metabolic pathways, altering their activity and affecting cellular processes.
  • Cell Signaling Modulation : By influencing signaling pathways, it may affect gene expression and cellular responses to stimuli.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Attributes
1-(Thiophene-2-carbonyl)azetidineContains thiophene and azetidineAntimicrobialLacks the oxothiolan moiety
N-(4-methylphenyl)-thiophene carboxamideThiophene with a phenyl substituentAntifungalDifferent substituents affect activity
4-thiazolidinone derivativesSimilar heterocyclic frameworkAntidiabeticDifferent heteroatoms influence properties

This table illustrates how variations in substituents and functional groups can significantly affect biological activity and chemical properties.

Case Studies and Research Findings

Several studies have focused on the biological effects of compounds similar to N-(2-oxothiolan-3-y)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide. For instance:

  • Study on Antimicrobial Activity : A study published in 2023 evaluated the antimicrobial efficacy of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the azetidine core enhanced antibacterial potency.
  • Anticancer Research : Another investigation explored the effects of azetidine derivatives on cancer cell lines. The findings suggested that compounds with electron-rich thiophene rings exhibited higher cytotoxicity compared to those lacking this feature.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of N-(2-oxothiolan-3-y)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is crucial for its development as a therapeutic agent. Key aspects include:

  • Absorption and Distribution : Studies indicate that similar compounds are well absorbed when administered orally, with distribution largely influenced by lipophilicity.
  • Metabolism : The metabolic pathways are likely mediated by cytochrome P450 enzymes, which could lead to various metabolites affecting efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to analogs reported in recent literature. Below is a detailed analysis:

Azetidine vs. Other Nitrogen-Containing Rings

Azetidine’s four-membered ring contrasts with larger heterocycles like pyrrolidine (5-membered) or piperidine (6-membered). Key differences include:

  • Solubility: Azetidine’s polarity may improve aqueous solubility relative to non-polar aromatic rings.

Example : In , hydrazide derivatives like 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) use thiophene carboxamide groups but lack azetidine, relying instead on linear alkyl chains .

Thiophene-2-carbonyl vs. Other Aromatic Carbonyl Groups

The thiophene-2-carbonyl group distinguishes the compound from furan or benzene-based analogs:

  • Electronic Effects: Sulfur’s lower electronegativity (vs.
  • Synthetic Accessibility : Thiophene derivatives, such as those in , are synthesized via hydrazine-mediated coupling or ester-to-hydrazide conversions (e.g., N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b)) .

2-Oxothiolan vs. Thiazolidine Derivatives

The 2-oxothiolan group shares structural similarities with thiazolidine (a 5-membered ring with sulfur and nitrogen). highlights N-(3-nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide, where the thiazolidine core is associated with bioactivity . Key contrasts:

  • Oxygen vs. Nitrogen : The ketone in 2-oxothiolan may reduce basicity compared to thiazolidine’s amine, affecting protonation states under physiological conditions.
  • Conformational Flexibility : The absence of nitrogen in the thiolan ring may limit hydrogen-bonding interactions.

Spectroscopic Characterization

  • Mass Spectrometry : emphasizes the nitrogen rule for predicting molecular ion fragmentation, applicable to the target compound’s nitrogen-rich structure .
  • Molecular Modeling : Software like Chem3D Pro (used in ) could model the target’s atomic charges, predicting reactivity at the azetidine or thiophene carbonyl sites .

Data Tables

Table 2: Electronic and Bioactivity Insights

Compound Type Heteroatoms Predicted Reactivity/Bioactivity
Target Compound S (thiophene, thiolan) Potential enzyme inhibition (S-based)
Thiazolidine () S, N Known bioactivity (e.g., antimicrobial)
Furan Carboxamide () O Moderate polarity, lower metabolic stability

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